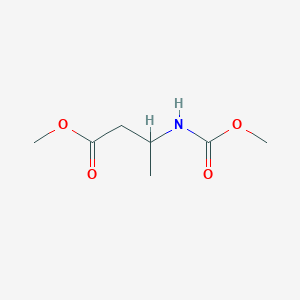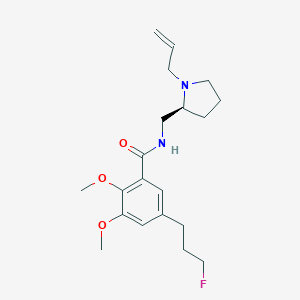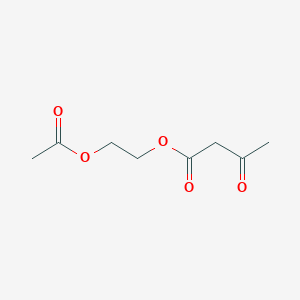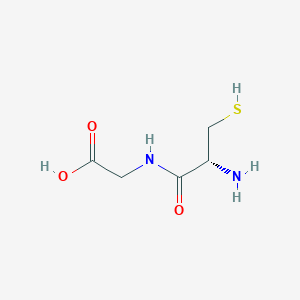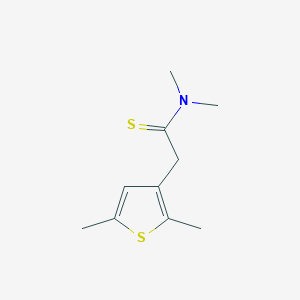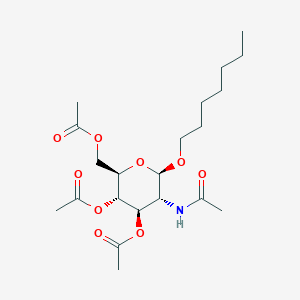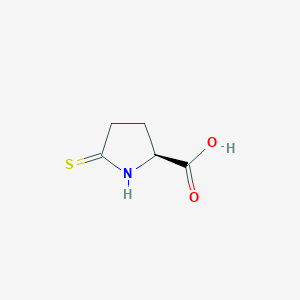
5-Thioxo-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thioxo-L-proline is a heterocyclic organic compound with the chemical formula C5H7NO2S. It is also known as 2-imino-4-thioxo-5-pyrrolidinecarboxylic acid or TPro. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism Of Action
The mechanism of action of 5-Thioxo-L-proline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation. It may also act by inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
5-Thioxo-L-proline has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Thioxo-L-proline in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations of using 5-Thioxo-L-proline is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of 5-Thioxo-L-proline. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the development of new anti-cancer drugs. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 5-Thioxo-L-proline can be achieved through different methods, including the reaction of L-proline with Lawesson's reagent, sulfur and phosphorus, and the reaction of L-proline with thiosemicarbazide followed by oxidation. The reaction of L-proline with Lawesson's reagent is the most common method used for the synthesis of 5-Thioxo-L-proline.
Scientific Research Applications
5-Thioxo-L-proline has shown promising results in various scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
120610-89-1 |
|---|---|
Product Name |
5-Thioxo-L-proline |
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
(2S)-5-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)3-1-2-4(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChI Key |
SBAXTNNTHGLNJX-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=S)N[C@@H]1C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)O |
Canonical SMILES |
C1CC(=S)NC1C(=O)O |
synonyms |
Proline, 5-thioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



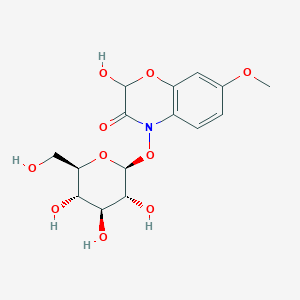
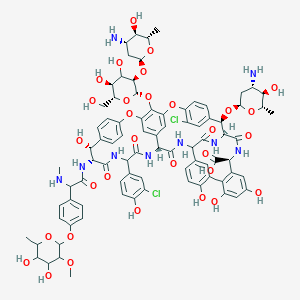
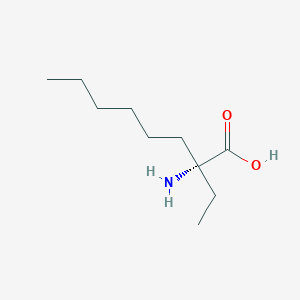
![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)
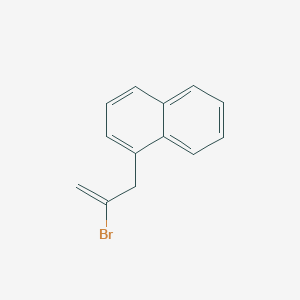
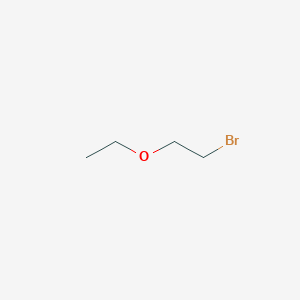
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
